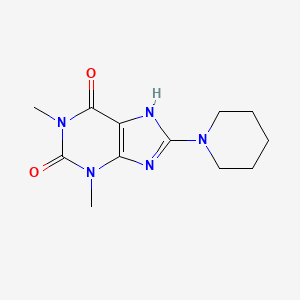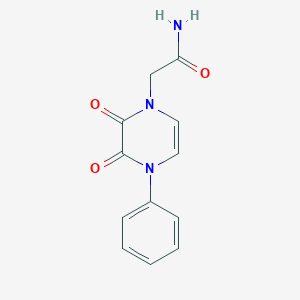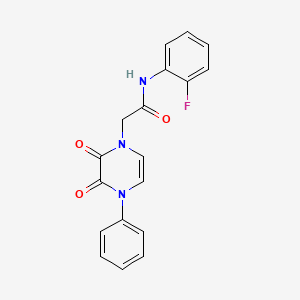![molecular formula C18H16N2O2 B6518075 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-72-0](/img/structure/B6518075.png)
1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (hereafter referred to as “1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione”) is a novel compound that has been synthesized in laboratory settings and has recently shown promise in scientific research applications. It is a derivative of pyrazine and has been studied for its potential as a drug candidate for the treatment of certain diseases.
科学的研究の応用
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug candidate for the treatment of certain diseases. It has been shown to have anti-inflammatory and anti-bacterial properties, which make it a promising candidate for the treatment of infection-related diseases. It has also been studied for its potential use as an anticonvulsant, as well as for its potential to reduce the risk of cardiovascular disease.
作用機序
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking the production of these mediators, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can reduce inflammation in the body and may be useful in the treatment of certain inflammatory diseases. In addition, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-bacterial, and anticonvulsant properties. In addition, it has been shown to reduce the risk of cardiovascular disease by inhibiting the production of certain inflammatory mediators. In animal studies, it has been shown to reduce the size of tumors, suggesting it may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It also has a low toxicity, making it safe for use in laboratory experiments. However, it is difficult to obtain in large quantities, and the synthesis process is time-consuming.
将来の方向性
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has potential for use in the treatment of a variety of diseases, including infection-related diseases, epilepsy, and cancer. Future research should focus on the development of more efficient synthesis methods, as well as on further studies to evaluate the safety and efficacy of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in humans. Additional research should also focus on the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to reduce the risk of cardiovascular disease and to improve the quality of life for patients with certain diseases. Finally, further research should be conducted to evaluate the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to act as an antioxidant and to protect against oxidative stress.
合成法
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized from the reaction of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione and 3-methylphenylmagnesium bromide. The reaction is catalyzed by copper(I) iodide and is conducted in toluene at room temperature. The yield of the reaction is approximately 70%.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-6-5-7-15(12-14)13-19-10-11-20(18(22)17(19)21)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPDNFCWFDSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)

![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)

